![molecular formula C10H16FNO2 B12630796 Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 919286-50-3](/img/structure/B12630796.png)
Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate: is a bicyclic compound that features a fluorine atom and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the following steps:
Formation of the Azabicyclo Structure: The azabicyclo[3.3.1]nonane core can be synthesized through a series of cyclization reactions. One common method involves the use of a Diels-Alder reaction followed by a ring-closing metathesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium iodide or potassium thiocyanate.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with different halogens or functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly for its ability to interact with biological targets.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science:
Agrochemicals: Investigated for use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure allow it to interact with enzymes and receptors in a unique manner, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
- 3-Azabicyclo[3.3.1]nonane Derivatives
Uniqueness: Methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated counterparts .
Properties
CAS No. |
919286-50-3 |
|---|---|
Molecular Formula |
C10H16FNO2 |
Molecular Weight |
201.24 g/mol |
IUPAC Name |
methyl 3-fluoro-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C10H16FNO2/c1-14-10(13)12-8-3-2-4-9(12)6-7(11)5-8/h7-9H,2-6H2,1H3 |
InChI Key |
ZMDLFRZZMSXKHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2CCCC1CC(C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-7,8-dimethyl-2-thioxopyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B12630717.png)
![Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate](/img/structure/B12630730.png)
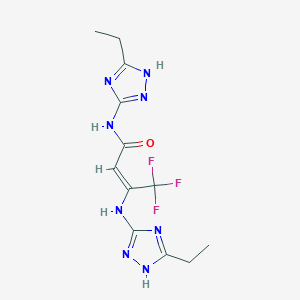
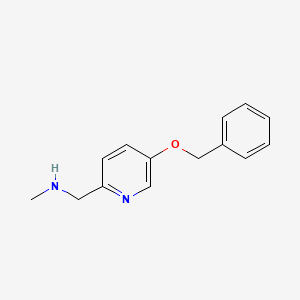
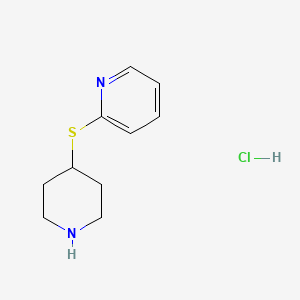
![1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630749.png)
![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol](/img/structure/B12630751.png)
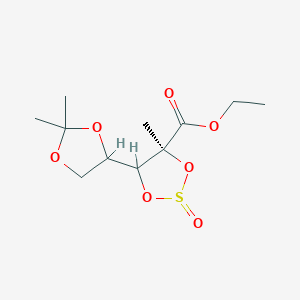
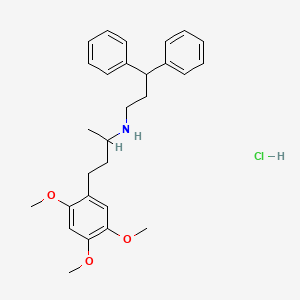
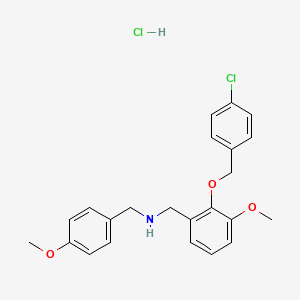
![3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one](/img/structure/B12630772.png)
![Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl-](/img/structure/B12630773.png)
![[4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12630780.png)
![2,8-Diazaspiro[4.5]decane, 2-cyclobutyl-8-(phenylmethyl)-](/img/structure/B12630788.png)
